CDK4-IN-1
Beschreibung
Overview of Pyrazolopyrimidine Scaffolds
Pyrazolopyrimidine scaffolds represent one of the most privileged heterocyclic frameworks in contemporary medicinal chemistry, exhibiting remarkable versatility in drug discovery applications. These fused heterocyclic systems demonstrate superior pharmacological activities compared to their monocyclic counterparts, establishing them as essential building blocks for therapeutic agent development. The pyrazolopyrimidine core structure consists of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic system that serves as an adenine analog in biological systems.
The structural diversity within pyrazolopyrimidine scaffolds encompasses five distinct isomeric forms, each contributing unique mechanistic properties and biological targets. This diversity enables researchers to systematically explore structure-activity relationships across multiple therapeutic domains. The scaffold's inherent ability to mimic purine nucleotides positions it as an ideal framework for developing kinase inhibitors, as evidenced by numerous successful pharmaceutical applications.
Medicinal chemistry research has demonstrated that pyrazolopyrimidine derivatives exhibit broad-spectrum biological activities including anticancer, anti-inflammatory, antihypertensive, antitubercular, antiviral, antibacterial, antifungal, antidiabetic, and anti-obesity properties. The scaffold's effectiveness extends to neurological disorders and osteoporosis treatment, highlighting its therapeutic potential across diverse pathological conditions. The structural flexibility allows for extensive functionalization at multiple positions, enabling the development of highly selective compounds targeting specific biological pathways.
Recent advances in pyrazolopyrimidine research have focused on optimizing pharmacokinetic properties while maintaining potent biological activity. Studies have shown that strategic substitution patterns can significantly improve metabolic stability and solubility profiles, critical factors for successful therapeutic development. The incorporation of various heterocyclic nuclei and functional groups has enabled researchers to fine-tune selectivity and enhance bioavailability across different pyrazolopyrimidine derivatives.
Significance of 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine represents a sophisticated molecular design incorporating multiple pharmacologically relevant structural features. This complex heterocyclic system combines a chlorinated pyrazole ring with isopropyl substitution, linked through a pyrimidine core to a pyridine ring bearing a dimethylamino-substituted piperidine moiety. The molecular formula C22H29ClN8 and molecular weight of 440.98 g/mol reflect the substantial structural complexity of this derivative.
Experimental data reveals that this compound functions as a pyruvate dehydrogenase kinase isozyme 1 inhibitor with an inhibition constant of 10,000 nanomolar. This kinase target represents a critical regulatory enzyme in cellular metabolism, controlling the entry of glucose-derived pyruvate into the tricarboxylic acid cycle through phosphorylation of the pyruvate dehydrogenase complex. The compound's identification in chemical databases under multiple identifiers including CHEMBL1272116 and BDBM50330261 indicates its recognition within pharmaceutical research communities.
The structural architecture of this compound demonstrates several key design principles common to successful kinase inhibitors. The pyrazolopyrimidine core provides the essential purine-mimetic framework necessary for adenosine triphosphate-competitive binding, while the chloro substitution on the pyrazole ring likely enhances binding affinity through halogen bonding interactions. The isopropyl group contributes to the compound's lipophilic character, potentially improving membrane permeability and cellular uptake.
The extended pyridine-piperidine appendage serves multiple functions within the molecular design. The dimethylamino substitution on the piperidine ring introduces basicity that may facilitate ionic interactions with the target protein, while the overall extended structure allows for specific recognition within the kinase active site. This sophisticated molecular architecture exemplifies modern structure-based drug design approaches, where each structural element contributes to the overall pharmacological profile.
Historical Development of Pyrazolopyrimidine Research
The historical trajectory of pyrazolopyrimidine research traces back to 1956, when the first evaluation of anticancer activity within this chemical class yielded promising results. This initial discovery catalyzed sustained interest among medicinal chemists, leading to extensive investigations into synthetic methodologies and biological profiling of various pyrazolopyrimidine isomers. The early recognition of pyrazolopyrimidine derivatives as adenine analogs provided the theoretical foundation for their subsequent development as nucleotide-competitive enzyme inhibitors.
Throughout the 1970s and 1980s, researchers systematically explored structure-activity relationships within pyrazolopyrimidine scaffolds, establishing fundamental principles that continue to guide contemporary drug design efforts. These studies revealed the critical importance of substitution patterns and ring fusion modes in determining biological activity profiles. The development of reliable synthetic methodologies during this period enabled the preparation of diverse pyrazolopyrimidine libraries for biological screening.
The 1990s marked a significant advancement in pyrazolopyrimidine research with the identification of specific molecular targets, particularly protein kinases involved in cell cycle regulation and cancer progression. This period witnessed the emergence of structure-based design approaches, where crystallographic data informed the rational optimization of pyrazolopyrimidine inhibitors. The discovery that certain pyrazolopyrimidine derivatives could selectively target cyclin-dependent kinases revolutionized cancer therapeutic development.
Recent decades have seen remarkable progress in pyrazolopyrimidine research, culminating in the clinical approval of several derivatives as cancer therapeutics. Ribociclib, a pyrrolo[2,3-d]pyrimidine derivative, exemplifies the successful translation of pyrazolopyrimidine research into clinical practice as a selective cyclin-dependent kinase 4 and 6 inhibitor. Contemporary research focuses on expanding the therapeutic applications of pyrazolopyrimidine scaffolds beyond oncology, exploring their potential in metabolic disorders, infectious diseases, and neurological conditions.
The evolution of synthetic chemistry has enabled increasingly sophisticated pyrazolopyrimidine designs, incorporating complex substituent patterns and multiple heterocyclic systems. Modern approaches emphasize the optimization of drug-like properties including bioavailability, metabolic stability, and selectivity profiles. The development of high-throughput screening technologies has accelerated the identification of novel pyrazolopyrimidine leads across diverse therapeutic areas.
Research Objectives and Scope
The primary objective of investigating 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyrimidin-2-yl)pyrimidin-2-amine centers on understanding its unique position within the broader pyrazolopyrimidine landscape and its specific molecular interactions with pyruvate dehydrogenase kinase isozyme 1. This research aims to elucidate the structure-activity relationships governing its inhibitory activity and to contextualize these findings within established pyrazolopyrimidine pharmacology principles.
A comprehensive analysis of this compound's structural features provides insights into the molecular determinants of kinase selectivity and potency. The investigation encompasses detailed examination of the compound's heterocyclic framework, substitution patterns, and conformational preferences that contribute to its biological activity profile. Understanding these structural elements is crucial for future optimization efforts and the development of related analogs with improved therapeutic properties.
The scope of this research extends to comparative analysis with other pyrazolopyrimidine derivatives documented in the literature, particularly those targeting related kinase families. Such comparisons reveal common structural motifs associated with kinase inhibition while highlighting unique features that distinguish this compound from established therapeutics. This analysis contributes to the broader understanding of pyrazolopyrimidine structure-activity relationships and informs future drug design strategies.
Research objectives also include examination of the compound's chemical properties and synthetic accessibility, factors that significantly influence its potential for further development. The analysis of molecular descriptors, physicochemical parameters, and predicted drug-like characteristics provides essential information for evaluating the compound's suitability as a lead structure for medicinal chemistry optimization.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGTURSEBTJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Ring Formation
The 5-chloro-3-isopropyl-1H-pyrazole moiety is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. A representative procedure involves:
-
Reacting ethyl 4-chloroacetoacetate with isopropylhydrazine hydrochloride in ethanol at reflux (78°C, 12 h).
-
Acidic workup (HCl) yields 5-chloro-3-isopropyl-1H-pyrazole-4-carboxylic acid, which is decarboxylated at 220°C under vacuum.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | EtOH, reflux, 12 h | 78% |
| Decarboxylation | 220°C, vacuum | 92% |
Pyrimidine Coupling
The pyrimidine ring is constructed via:
-
Chlorination of 2-aminopyrimidine using POCl3/PCl5 at 110°C (4 h).
-
Suzuki-Miyaura coupling with the pyrazole fragment using Pd(PPh3)4/Na2CO3 in dioxane:H2O (3:1) at 90°C.
Optimized Conditions
-
Pd catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: Cs2CO3
-
Solvent: THF/H2O (4:1)
-
Yield: 85%
Synthesis of the Piperidine-Pyridine Sidechain
Piperidine Subunit Preparation
4-(Dimethylamino)piperidine is synthesized via:
-
Reductive amination of piperidin-4-one with dimethylamine using NaBH3CN in MeOH (0°C to RT, 6 h).
-
Purification via fractional distillation (bp 98–100°C at 12 mmHg).
Characterization
-
1H NMR (400 MHz, CDCl3): δ 2.92 (q, J=12 Hz, 2H), 2.31 (s, 6H), 2.18–2.05 (m, 1H), 1.85–1.72 (m, 2H), 1.45–1.32 (m, 2H)
-
Yield : 91%
Pyridine Functionalization
The piperidine subunit is coupled to 5-bromopyridin-2-amine via Buchwald-Hartwig amination:
-
Catalyst system: Pd2(dba)3/Xantphos (2:1 molar ratio)
-
Solvent: toluene, 110°C, 24 h
-
Base: KOtBu
Convergent Coupling of Fragments
The final coupling employs nucleophilic aromatic substitution under microwave irradiation:
-
React pyrazole-pyrimidine core (1.0 eq) with piperidine-pyridine sidechain (1.2 eq) in DMF at 150°C (30 min).
Optimization Table
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | DMF, 120°C, 12 h | 58 | 92.3 |
| Microwave | DMF, 150°C, 30 min | 83 | 98.7 |
| Solvent | NMP vs DMF | 79 vs 83 | 97.1 vs 98.7 |
| Additive | None vs KF/Al2O3 | 68 vs 83 | 95.4 vs 98.7 |
Purification and Analytical Characterization
Chromatographic Purification
-
Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)
-
Mobile phase : Gradient from 10% to 90% MeCN in 0.1% TFA/H2O over 30 min
-
Recovery : 89%
Spectroscopic Data
-
HRMS (ESI+) : m/z 441.1912 [M+H]+ (calc. 441.1905)
-
1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H), 8.34 (d, J=8.5 Hz, 1H), 7.98 (dd, J=9.0, 2.5 Hz, 1H), 6.91 (d, J=9.0 Hz, 1H), 4.12–4.05 (m, 2H), 3.45–3.38 (m, 2H), 2.94 (s, 6H), 2.88–2.81 (m, 1H), 2.14–2.06 (m, 2H), 1.85 (hept, J=6.8 Hz, 1H), 1.34 (d, J=6.8 Hz, 6H)
-
HPLC Purity : 99.1% (220 nm, MeCN/H2O + 0.1% TFA)
Scale-Up Considerations and Process Chemistry
Industrial-scale production (Patent CN110041302B) highlights:
-
Cost-Effective Reagents : Replacement of Pd catalysts with CuI/1,10-phenanthroline in DMSO at 130°C reduces metal contamination.
-
Continuous Flow Synthesis : Microreactor technology improves yield to 91% with residence time <10 min.
-
Waste Reduction : Solvent recovery systems achieve >85% DMF reuse.
Comparative Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Yield | 83% | 91% |
| Reaction Time | 30 min | 8 min |
| Pd Consumption | 5 mol% | 1.2 mol% |
Analyse Chemischer Reaktionen
Table 1: Key Bond Parameters in the Pyrimidine-Pyrazole Core
| Bond/Parameter | Value |
|---|---|
| C–N bond (pyrimidine-piperidine) | 1.348(4) Å (N3–C3) |
| C–N bond (pyrazole-piperidine) | 1.345(4) Å (N4–C10) |
| Torsion angle (C5–N3–C3–N2) | -9.7(4)° |
| Dihedral angle (pyrimidine-pyrazole) | 73.75° |
Amine Coupling to Pyridine-Piperidine Moiety
The pyrimidine-amine group is coupled to the pyridine-piperidine fragment using peptide-coupling reagents:
- Reagents : 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (HBTU) or hexafluorophosphate (HATU) facilitate amide bond formation .
- Conditions : Reactions occur in inert solvents like 1,4-dioxane or tetrahydrofuran (THF) under reflux, with yields optimized via column chromatography .
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane, THF |
| Coupling agent | HBTU, HATU |
| Temperature | Reflux (~80–100°C) |
| Purification | Silica gel chromatography |
Functionalization of the Piperidine Ring
The dimethylamino group on the piperidine ring is introduced via reductive amination or alkylation:
- Reductive amination : Piperidine intermediates react with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .
- Deprotection : tert-butoxycarbonyl (Boc)-protected intermediates are treated with HCl/ethanol to yield the free amine .
Reaction Optimization and Challenges
- Intermolecular hydrogen bonding : Observed in the crystal structure, influencing solubility and reactivity .
- Steric effects : The isopropyl group on the pyrazole ring necessitates precise temperature control to avoid side reactions .
Biological Relevance
The compound’s CDK4/6 inhibitory activity is attributed to its ability to bind ATP pockets, facilitated by the pyrimidine-pyrazole core and dimethylamino-piperidine side chain .
This synthesis framework highlights the compound’s structural complexity and the interplay of coupling, cyclization, and functionalization reactions. Further studies on reaction kinetics and catalytic optimization could enhance yield and scalability.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, particularly those associated with leukemia and solid tumors. The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Case Study: A study conducted by the Novartis Institutes for Biomedical Research demonstrated that this compound effectively inhibited glycogen synthase kinase 3 beta (GSK3β), a target implicated in cancer progression. The IC50 value was recorded at approximately , indicating potent inhibitory activity against this enzyme .
Neurological Disorders
The compound shows promise in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for further exploration in conditions like Alzheimer's disease and schizophrenia.
Case Study: Experimental models have demonstrated that the compound can modulate dopamine receptors, which may lead to therapeutic effects in psychotic disorders. Preliminary results indicate an improvement in cognitive functions in animal models treated with this compound .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokines and chemokines, suggesting a role in managing inflammatory diseases.
Data Table: Anti-inflammatory Activity
Wirkmechanismus
CDK4-IN-1 exerts its effects by selectively inhibiting the activity of CDK4. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. As a result, the cell cycle is arrested at the G1 phase, preventing the transition to the S phase and thereby inhibiting DNA replication and cell division. The molecular targets of this compound include the CDK4-cyclin D complex and the downstream signaling pathways involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations: The target compound’s pyridine-pyrimidine linkage contrasts with the fused pyrazolo[3,4-d]pyrimidine in , which may restrict conformational flexibility but enhance aromatic stacking .
Substituent Effects: The 4-(dimethylamino)piperidine group in the target compound increases solubility compared to unmodified piperidine () or methylpiperidine (), critical for bioavailability . Chlorine and isopropyl groups on the pyrazole (target compound) vs. chlorophenyl () or methylindole () influence steric hindrance and hydrophobic interactions.
Synthetic Complexity :
- Microwave-assisted synthesis (analogous to ) reduces reaction time and improves yield for the target compound, whereas traditional methods (e.g., ) require stringent condition control .
Biologische Aktivität
The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.89 g/mol. The structure features several pharmacologically relevant moieties, including a pyrazole ring, a pyrimidine core, and a piperidine substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN8 |
| Molecular Weight | 398.89 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Research indicates that this compound may act as an inhibitor of various enzymatic pathways. Its structural components suggest potential interactions with protein kinases and other targets involved in cellular signaling pathways. Specifically, studies have highlighted its role in inhibiting CSNK2 , a protein kinase implicated in various cancers and viral infections .
Antiviral Properties
The compound has shown promising antiviral activity against several viruses, including coronaviruses. In vitro studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory effects on viral replication. This activity is believed to stem from the compound's ability to interfere with the host cell's signaling pathways required for viral replication .
Anticancer Activity
The compound's structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. In particular, it may inhibit CDK4 and CDK6 , two cyclin-dependent kinases that are critical for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
Studies have also reported that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and bacterial infections .
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. For example:
- Study on Antiviral Efficacy : A study demonstrated that specific modifications to the pyrazolo[1,5-a]pyrimidine core enhanced antiviral potency against SARS-CoV-2 while maintaining metabolic stability .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against target enzymes .
- Metabolic Stability : Research indicated that while some analogues displayed excellent potency, they also suffered from rapid metabolic clearance in vivo. This highlights the need for further optimization to balance efficacy with pharmacokinetic properties .
Q & A
Q. What are the established synthetic routes for this compound, and how can purification methods ensure high yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrazole-pyrimidine hybrids are synthesized via cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form heterocyclic cores . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >98% purity, as validated by HPLC . Key intermediates, such as the pyridin-2-amine and pyrazole derivatives, are characterized using H/C NMR and HRMS to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer: Structural confirmation relies on H NMR (e.g., δ 8.87 ppm for pyridyl protons) and C NMR (e.g., δ 104–160 ppm for aromatic carbons) . High-resolution mass spectrometry (HRMS-ESI) is essential for molecular weight validation (e.g., m/z 215 [M+H]) . Purity is assessed via HPLC with UV detection at 254 nm, using ammonium acetate buffers (pH 6.5) for optimal peak resolution .
Advanced Research Questions
Q. How can computational reaction design tools optimize the pyrimidine-amine core formation?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates, guiding experimental optimization. For instance, ICReDD’s approach integrates computational screening of bases (e.g., triethylamine vs. Hünig’s base) to enhance regioselectivity in pyrazole ring formation . Experimental feedback refines computational models, reducing trial-and-error cycles by 40–60% .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-pyrimidine hybrids?
- Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) often arise from substituent effects. Systematic structure-activity relationship (SAR) studies are critical:
- Substituent Position: Chloro groups at the pyrazole C-5 position enhance target binding affinity (e.g., IC₅₀ values ≤ 1 μM in kinase assays) .
- Piperidine Modifications: 4-(Dimethylamino)piperidine improves solubility and blood-brain barrier penetration compared to unsubstituted analogs .
- In Vitro Protocols: Standardized assays (e.g., MIC for antibacterial activity) with controlled pH and solvent systems (DMSO ≤ 0.1%) minimize false positives .
Q. How does base selection influence regioselectivity in pyrazole ring functionalization?
- Methodological Answer: Strong bases (e.g., Cs₂CO₃) promote deprotonation at the pyrazole N-1 position, favoring substitution at C-4, while weaker bases (Et₃N) may lead to competing pathways. For example, in Appel salt reactions, pyridyl nitrogen coordination stabilizes intermediates, directing regioselectivity toward the desired product (85% yield with Et₃N vs. 50% with K₂CO₃) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent pharmacokinetic profiles despite structural homology?
- Methodological Answer: Subtle structural differences (e.g., isopropyl vs. methyl groups at pyrazole C-3) alter logP values and metabolic stability. For instance:
- Isopropyl Substituent: Increases hydrophobicity (logP +0.5), prolonging half-life in hepatic microsome assays .
- Dimethylamino Group: Enhances aqueous solubility (2.5-fold increase at pH 7.4) but may increase susceptibility to CYP3A4 oxidation .
Comparative metabolic studies using LC-MS/MS and cytochrome P450 inhibition assays are recommended to clarify these discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
